molecular formula C19H12BrN3O3S B11370283 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11370283
M. Wt: 442.3 g/mol
InChI Key: XUQBEJSCXOZBSK-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a benzofuran ring, a bromobenzoyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple stepsThe thiadiazole ring is then formed through a cyclization reaction involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may block the synthesis of prostaglandins by inhibiting cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C19H12BrN3O3S

Molecular Weight

442.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C19H12BrN3O3S/c1-10-18(27-23-22-10)19(25)21-15-13-4-2-3-5-14(13)26-17(15)16(24)11-6-8-12(20)9-7-11/h2-9H,1H3,(H,21,25)

InChI Key

XUQBEJSCXOZBSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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